2,3,5-Trifluoroiodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

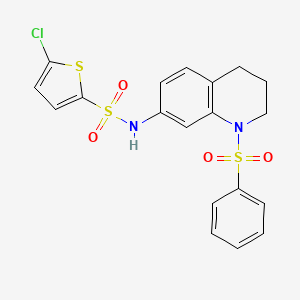

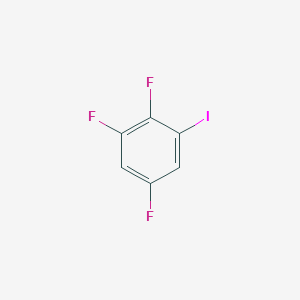

2,3,5-Trifluoroiodobenzene is a chemical compound with the molecular formula C6H2F3I . It has a molecular weight of 257.98 .

Molecular Structure Analysis

The InChI code for 2,3,5-Trifluoroiodobenzene is 1S/C6H2F3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H . This indicates the positions of the fluorine and iodine atoms in the benzene ring.

Physical And Chemical Properties Analysis

2,3,5-Trifluoroiodobenzene has a density of 2.078±0.06 g/cm3 . The boiling point is predicted to be 176.4±35.0 °C . The vapor pressure is 1.47mmHg at 25°C . The refractive index is 1.543 .

Aplicaciones Científicas De Investigación

1. Synthesis of Liquid Crystal Compounds

2,3,4-trifluoroiodobenzene has been utilized in the synthesis of liquid crystal compounds. The preparation involves a series of reactions, including the Sandmeyer reaction and Sonogashira reactions, resulting in compounds with significant optical anisotropy and a wide nematic phase temperature range. These properties are beneficial for applications in display technologies and other optoelectronic devices (Yang Yue-hui, 2010).

2. Photodissociation in Photophysical Studies

The study of trifluoromethylthiobenzene, a compound similar in structure to 2,3,5-trifluoroiodobenzene, reveals insights into photodissociation reactions on the S1 state. This research contributes to the understanding of nonplanar molecular structures and their influence on reaction rates and nonadiabatic transition probabilities, which are crucial in photophysical and photochemical research (So-Yoen Kim et al., 2016).

3. Oxidation of Dichlorobenzene

In the field of environmental chemistry, studies have been conducted on the catalytic oxidation of 1,2-dichlorobenzene over transition metal oxides. This research is significant for understanding the degradation of chlorinated aromatic compounds, which are common environmental pollutants. The implications of such studies extend to the development of more effective methods for air and water purification (Sundaram Krishnamoorthy et al., 2000).

4. Synthesis of Oxazoles

Research has been conducted on the synthesis of highly substituted oxazoles using reactions mediated by iodosobenzene and trifluoromethanesulfonic acid. This research provides valuable methodologies for the synthesis of oxazoles, which are important compounds in pharmaceuticals and agrochemicals (A. Saito et al., 2012).

5. Photochemical Energy Conversion and Optoelectronics

Trifluoroiodobenzene derivatives have found applications in the development of phosphorescent metal complexes, which are used extensively in optoelectronics, solar energy conversion, and biological labeling. These complexes, particularly those involving Ir(III), have replaced other complexes due to their enhanced photostability and luminescence tunability, making them highly relevant in renewable energy and display technologies (Isaac N. Mills et al., 2018).

Safety And Hazards

The safety information for 2,3,5-Trifluoroiodobenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and wearing protective gloves, clothing, and eye/face protection (P280) .

Propiedades

IUPAC Name |

1,2,5-trifluoro-3-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBVAOZYTPLSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trifluoroiodobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2399405.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2399407.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2399412.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399413.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2399414.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone](/img/structure/B2399415.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399416.png)

![4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide](/img/structure/B2399421.png)

![3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2399423.png)